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molecular formula C15H19IO4 B8330674 1-Tert-butyl 4-methyl 3-iodo-2,5-dimethylterephthalate

1-Tert-butyl 4-methyl 3-iodo-2,5-dimethylterephthalate

Cat. No. B8330674
M. Wt: 390.21 g/mol
InChI Key: STHFAUQFONULKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012956B2

Procedure details

1-tert-Butyl 4-methyl 3-iodo-2,5-dimethylterephthalate (300 mg, 0.769 mmol) was dissolved in dioxane (3 mL) and sparged with nitrogen for 15 minutes. XANTPHOS (18 mg, 0.031 mmol), cesium carbonate (326 mg, 1.00 mmol), ethylamine (0.1 mL) and tris(dibenzylideneacetone)dipalladium (14 mg, 0.015 mmol) were added, and the mixture was stirred in a sealed tube at 95° C. for 19 h. XANTPHOS (36 mg, 0.062 mmol), ethylamine (0.1 mL) and tris(dibenzylideneacetone)dipalladium (28 mg, 0.030 mmol) were added and the mixture was stirred in a sealed tube at 95° C. for a further 20 h. The reaction mixture was cooled to ambient temperature and was filtered through celite. The filter cake was washed with ethyl acetate, and the filtrate was concentrated to afford an orange oil which was purified by column chromatography (silica gel, 2-10% ethyl acetate in hexanes) to afford 1-tert-butyl 4-methyl 3-(ethylamino)-2,5-dimethylterephthalate (158 mg, 0.515 mmol, 67% yield) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 7.08 (s, 1H), 3.91 (s, 3H), 3.83 (br s, 1H), 3.00 (q, 2H), 2.36 (s, 3H), 2.29 (s, 3H), 1.59 (s, 9H), 1.14 (t, 3H); MS (EI) for C17H25NO4: 308 (MH+).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
28 mg
Type
catalyst
Reaction Step Two
Name
cesium carbonate
Quantity
326 mg
Type
reactant
Reaction Step Three
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Quantity
14 mg
Type
catalyst
Reaction Step Three
Quantity
18 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[C:3]([CH3:20])=[C:4]([CH:12]=[C:13]([CH3:19])[C:14]=1[C:15]([O:17][CH3:18])=[O:16])[C:5]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6].C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:27]([NH2:29])[CH3:28].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>[CH2:27]([NH:29][C:2]1[C:3]([CH3:20])=[C:4]([CH:12]=[C:13]([CH3:19])[C:14]=1[C:15]([O:17][CH3:18])=[O:16])[C:5]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6])[CH3:28] |f:1.2.3,7.8.9.10.11|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
IC=1C(=C(C(=O)OC(C)(C)C)C=C(C1C(=O)OC)C)C
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
36 mg
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)N
Name
Quantity
28 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Three
Name
cesium carbonate
Quantity
326 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)N
Name
Quantity
14 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
18 mg
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred in a sealed tube at 95° C. for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sparged with nitrogen for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture was stirred in a sealed tube at 95° C. for a further 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
was filtered through celite
WASH
Type
WASH
Details
The filter cake was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford an orange oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, 2-10% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C(C)NC=1C(=C(C(=O)OC(C)(C)C)C=C(C1C(=O)OC)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.515 mmol
AMOUNT: MASS 158 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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